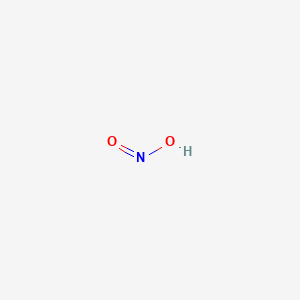

Nitrous acid

概要

説明

これは、α1およびβ1アドレナリン受容体を標的とする神経伝達物質であり、心内膜の酸素張力を増加させる効果があります 。この化合物は、そのアドレナリン様特性により、科学研究で広く使用されています。

準備方法

DL-ノルエピネフリン塩酸塩の調製には、いくつかの手順が必要です。 一般的な方法の1つは、3,4-ジヒドロキシ-α-ハロアセトフェノンとヘキサメチレンテトラミンを反応させてヘキサミン塩を生成し、続いて加水分解および水素化を行う方法です 。具体的な手順は以下のとおりです。

ヘキサメチレンテトラミンとの反応: 3,4-ジヒドロキシ-α-ハロアセトフェノンをヘキサメチレンテトラミンと反応させて四級アンモニウム塩を生成します。

加水分解: 四級アンモニウム塩を酸で加水分解して中間体を生成します。

水素化: 次に、中間体を水素化してDL-ノルエピネフリン塩酸塩を生成します。

化学反応の分析

Decomposition

Nitrous acid decomposes into nitric oxide (NO) and nitric acid () .

Acid-Base Reactions

This compound is a weak acid with a of 3.3 . It can react with bases to form nitrite salts. It is produced through the acidification of nitrite salts with a mineral acid .

Reactions with Amines

This compound reacts with amines differently depending on whether they are primary, secondary, or tertiary :

-

Primary Amines: React with this compound in cold acidic solutions to produce nitrogen gas .

-

Secondary Amines: React with this compound in cold acidic solutions to form an insoluble oil (N-nitrosamine) . N-nitrosamines are carcinogenic and not particularly useful as synthetic intermediates .

-

Tertiary Amines: React with this compound in cold acidic solutions to yield a clear solution through ammonium salt formation .

Aryl amines also react with this compound, generating relatively stable diazonium species, which are useful intermediates for various aromatic substitution reactions .

Oxidation and Reduction Reactions

This compound can act as an oxidizing or reducing agent, with the nitrogen atom either gaining or losing electrons in reactions with other substances .

Formation of HONO in the Atmosphere

Research indicates that nitrogen oxides oxidation pathways are major sources of this compound (HONO) in the atmosphere . this compound levels increase after stopping irradiation, suggesting the involvement of photochemical products in dark HONO formation . The heterogeneous reaction of nitric oxide with on particles has been proposed to explain the overestimation of the ratio in photochemical models .

Reaction with Hydrazine

This compound reacts with hydrazine in a normal N-nitrosation reaction . The resulting N-nitrosohydrazine decomposes to hydrazoic acid at high acidities and to ammonia and dinitrogen monoxide at low acidities .

Reaction Thermochemistry

The reaction thermochemistry data for this compound includes :

| Quantity | Value | Units | Method | Reference | Comment |

|---|---|---|---|---|---|

| 1423.5 ± 0.88 | kJ/mol | D-EA | Ervin, Ho, et al., 1988 | gas phase | |

| 1396.3 ± 1.3 | kJ/mol | H-TS | Ervin, Ho, et al., 1988 | gas phase |

Ion Clustering Reactions

This compound participates in ion clustering reactions :

| Quantity | Value | Units | Method | Reference | Comment |

|---|---|---|---|---|---|

| 136. ± 4.2 | kJ/mol | TDAs | Lee, Keesee, et al., 1980 | gas phase |

科学的研究の応用

Chemical Synthesis

Diazonium Salts Production

Nitrous acid is primarily used to synthesize diazonium salts from amines. This reaction is crucial in organic synthesis, particularly for producing azo dyes, which are widely utilized in dyeing textiles and in various chemical reactions such as the Sandmeyer reaction. The general reaction can be represented as follows:These diazonium salts serve as versatile intermediates in synthesizing complex organic compounds .

Oxime Formation

this compound reacts with carbonyl compounds to form oximes, which can be further processed into amines or carboxylic acids. This pathway is essential in the commercial production of adipic acid, a precursor for nylon .

Reactivity with Alcohols

this compound also reacts with alcohols to produce alkyl nitrites, which are known for their vasodilatory effects. This reaction highlights the potential medicinal applications of this compound derivatives .

Atmospheric Chemistry

Role in Air Pollution

In atmospheric chemistry, this compound plays a critical role as a source of hydroxyl radicals (OH), which are vital for the degradation of pollutants. Studies have shown that this compound can be photolyzed under sunlight to produce OH radicals, significantly influencing the oxidation capacity of the atmosphere .

Secondary Pollutant Formation

Research indicates that this compound contributes to the formation of secondary pollutants such as ozone and particulate matter in urban environments. Its levels are influenced by various factors, including humidity and the presence of other pollutants .

Analytical Chemistry

Reagent in Spot Tests

this compound is utilized in analytical chemistry as a reagent for spot tests, particularly for detecting alkaloids. The Liebermann reagent, which contains this compound, is employed to identify various alkaloids based on color changes .

Elemental Analysis

In elemental analysis techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), dilute solutions of nitric acid (often containing this compound) are used to prepare samples for trace metal analysis .

Case Study 1: Atmospheric this compound Dynamics

A study conducted in coastal regions revealed that this compound levels were significantly higher during pollution episodes compared to background levels. The research emphasized the need for further investigation into HONO (the molecular form of this compound) dynamics and its contribution to atmospheric chemistry .

Case Study 2: Organic Synthesis Efficiency

In synthetic organic chemistry, experiments demonstrated that using this compound in diazotization reactions increased yields of azo dyes by optimizing reaction conditions such as temperature and pH. This efficiency has implications for industrial applications where cost-effectiveness is crucial .

Data Tables

| Application Area | Specific Use | Chemical Reaction Example |

|---|---|---|

| Organic Chemistry | Diazonium salt synthesis | |

| Oxime formation | ||

| Atmospheric Chemistry | Hydroxyl radical production | |

| Analytical Chemistry | Spot tests for alkaloids |

作用機序

DL-ノルエピネフリン塩酸塩は、αアドレナリン受容体に作用することで、末梢血管収縮剤として機能します 。 また、βアドレナリン受容体における活性により、心臓の興奮性刺激剤および冠動脈拡張剤としても作用します 。 分子標的はα1およびβ1アドレナリン受容体であり、関連する経路には、交感神経系の活性化、心拍数と血圧の上昇につながることが含まれます .

類似の化合物との比較

DL-ノルエピネフリン塩酸塩は、L-ノルエピネフリン塩酸塩、ドーパミン塩酸塩、エピネフリン塩酸塩などの他のアドレナリン系化合物と類似しています。

- L-ノルエピネフリン塩酸塩

- ドーパミン塩酸塩

- エピネフリン塩酸塩

これらの化合物と比較して、DL-ノルエピネフリン塩酸塩は、α1およびβ1アドレナリン受容体の両方を標的とする独自の能力を備えているため、研究および医療における用途が広く使用されています .

類似化合物との比較

DL-Norepinephrine hydrochloride is similar to other adrenergic compounds such as:

- L-Norepinephrine hydrochloride

- Dopamine hydrochloride

- Epinephrine hydrochloride

Compared to these compounds, DL-Norepinephrine hydrochloride has a unique ability to target both α1 and β1 adrenoceptors, making it a versatile compound in research and medical applications .

生物活性

Nitrous acid (HNO₂) is a weak acid that plays a significant role in various biological processes and has notable implications in environmental chemistry and human health. This article explores the biological activity of this compound, its metabolic pathways, effects on microorganisms, and potential health risks, supported by case studies and research findings.

This compound is formed primarily through the reaction of nitrites with acids, and it is known for its instability in aqueous solutions, where it decomposes rapidly into nitric oxide (NO) and other nitrogen oxides. The decomposition reaction can be summarized as follows:

Due to its transient nature, HNO₂ is often studied in the context of its derivatives, particularly N-nitroso compounds, which have been implicated in carcinogenic processes.

1. Interaction with Biological Systems

This compound interacts with various biological molecules, leading to the formation of reactive nitrogen species (RNS) such as nitric oxide (NO) and peroxynitrite (ONOO⁻). These interactions are crucial for several physiological processes:

- Vasodilation : NO produced from this compound contributes to vascular homeostasis by promoting vasodilation.

- Antimicrobial Activity : HNO₂ has demonstrated biocidal effects against various pathogens. It disrupts microbial biofilms and can inhibit sulfide production in sewage systems .

2. Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Microbial Inhibition : Research demonstrated that free this compound (FNA) effectively reduced hydrogen sulfide release from sewer biofilms. Increased concentrations of FNA correlated with a decrease in microbial activity, indicating its potential as a biocide .

- Carcinogenic Potential : A study examined the relationship between gastric acid secretion inhibition (via proton pump inhibitors like omeprazole) and increased concentrations of potentially carcinogenic N-nitroso compounds. Although no significant increase in N-nitroso compounds was observed, the study underscored the need for further investigation into dietary nitrite sources and their conversion to N-nitroso compounds in the stomach .

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Conversion to Nitric Oxide : HNO₂ can be converted to nitric oxide through enzymatic reactions mediated by nitric oxide synthases (NOS), playing a role in neurotransmission and immune response .

- Formation of Peroxynitrite : The reaction between NO and superoxide leads to the formation of peroxynitrite, a potent oxidant that can modify proteins and lipids, contributing to oxidative stress and inflammation .

Health Implications

The biological activity of this compound raises concerns regarding its health effects:

- Carcinogenic Risks : Nitrosamines formed from this compound are recognized as carcinogens. Epidemiological studies suggest associations between dietary intake of nitrites and increased cancer risk, particularly gastrointestinal cancers .

- Oxidative Stress : The generation of reactive nitrogen species can lead to cellular damage through oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

Summary Table of Biological Activities

特性

IUPAC Name |

nitrous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2/c2-1-3/h(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVCWXUNBOPUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO2 | |

| Record name | nitrous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064813 | |

| Record name | Nitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Exists only in solution; Light blue liquid; [Merck Index], Solid | |

| Record name | Nitrous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

820g/L | |

| Record name | Nitrous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cyanide has a high affinity for the oxidized form of iron (Fe3+) such as that found in cytochrome oxidase a3. Cyanide binds to and inhibits cytochrome oxidase a3, preventing oxidative phophorylation from occuring. The resultant lack of ATP cannot support normal cellular processes, particularly in the brain. Compensatory increases in anaerobic respiration result in rising levels of lactic acid and subsequent acidosis. Nitrite primarily acts by oxidizing hemoglobin to methemoglobin. The now oxidized Fe3+ in methemoglobin also binds cyanide with high affinity and accepts cyanide from cytochrome a3. This leaves cytochrome a3 free to resume its function in oxidative phosphorylation. The slow dissociation of cyanide from methemoglobin allows hepatic enzymes such as rhodanese to detoxify the compound without further systemic toxicity occuring. Methemoglobin is reduced back to hemoglobin by methemoglobin reductase allowing the affected blood cells to resume normal functioning. The reduction of nitrite by hemoglobin results in the formation of nitric oxide. Nitric oxide acts as a powerful vasodilator, producing vascular smooth muscle relaxation through activation of soluble guanylate cyclase and the subsequent cyclic guanylyl triphosphate mediated signalling cascade., The effect of nitrous acid (NA) on viability, integrity of cellular DNA and on membrane transport were studied in 5 strains of Escherichia coli. Stationary phase cells, grown on mineral salts medium, were exposed to NA. The viability of strains decreased in the following order: W3110 wild-type greater than WP2 wild-type, WP2 uvrA greater than NG30 recA greater than P3478 polA. Alterations were found in the DNA sedimentation profile in alkaline sucrose gradient. Disturbance of DNA synthesis was measured by 3H-labelled thymidine ([3H]Thd) incorporation. No degradation of DNA was found after NA treatment. Low doses of NA caused significant inhibition of leucine and glucose transport into whole cells. The results are interpreted in terms of the multi-target action of NA causing the death of cells., Exposure of alpha 1-proteinase inhibitor (alpha 1-PI) to nitrous acid resulted in a complete inactivation of either of its elastase or trypsin inhibitors activities. Amino acid analyses of the nitrous acid treated inhibitor revealed only losses of one tryphanyl and three lysyl residues. Reductive methylation of alpha 1-PI offered no protection against loss of activity by nitrous acid. Since no further loss of lysyl residues was observed upon exposure of fully active reductively methylated alpha 1-PI to nitrous acid, modification of one tryptophanyl residue appears to be responsible for the inhibitor's sensitivity to nitrous acid. Absorption spectral studies of the nitrous acid treated alpha 1-PI indicated that the tryptophanyl residue was modified to its N-nitroso derivative., Nitrous acid is a mutagenic agent. It can induce interstrand cross-links in duplex DNA, preferentially at d(CpG) steps: two guanines on opposite strands are linked via a single shared exocyclic imino group. Recent synthetic advances have led to the production of large quantities of such structurally homogenous cross-linked duplex DNA. Here ... the high resolution solution structure of the cross-linked dodecamer [d(GCATCCGGATGC)]2 (the cross-linked guanines are underlined), determined by 2D NMR spectroscopy, distance geometry, restrained molecular dynamics and iterative NOE refinement /is presented/. The cross-linked guanines form a nearly planar covalently linked 'G:G base pair' with only minor propeller twisting, while the cytidine bases of their normal base pairing partners have been flipped out of the helix and adopt well defined extrahelical positions in the minor groove. On the 5'-side of the cross-link, the minor groove is widened to accommodate these extrahelical bases, and the major groove becomes quite narrow at the cross-link. The cross-linked 'G:G base pair' is well stacked on the spatially adjacent C:G base pairs, particularly on the 3'-side guanines. In addition to providing the first structure of a nitrous acid cross-link in DNA, these studies could be of major importance to the understanding of the mechanisms of nitrous acid cross-linking and mutagenicity, as well as the mechanisms responsible for its repair in intracellular environments... | |

| Record name | Nitrous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7782-77-6, 14797-65-0 | |

| Record name | Nitrous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2I5UM75DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrous acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。